![molecular formula C16H16F3N B14237862 [1,1'-Biphenyl]-4-amine, N,N-diethyl-3',4',5'-trifluoro- CAS No. 393780-00-2](/img/structure/B14237862.png)
[1,1'-Biphenyl]-4-amine, N,N-diethyl-3',4',5'-trifluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,1’-Biphenyl]-4-amine, N,N-diethyl-3’,4’,5’-trifluoro-: is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl core with an amine group at the 4-position, and three fluorine atoms substituted at the 3’, 4’, and 5’ positions. Additionally, the amine group is diethylated, which means it has two ethyl groups attached to the nitrogen atom. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-amine, N,N-diethyl-3’,4’,5’-trifluoro- typically involves multiple steps, starting from commercially available biphenyl derivatives. One common synthetic route includes:
Nitration: The biphenyl compound undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Diethylation: Finally, the amine group is diethylated using ethyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
[1,1’-Biphenyl]-4-amine, N,N-diethyl-3’,4’,5’-trifluoro-: can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to remove the fluorine atoms or to modify the amine group.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups like methoxy or tert-butyl groups.
Wissenschaftliche Forschungsanwendungen
[1,1’-Biphenyl]-4-amine, N,N-diethyl-3’,4’,5’-trifluoro-: has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which [1,1’-Biphenyl]-4-amine, N,N-diethyl-3’,4’,5’-trifluoro- exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
[1,1’-Biphenyl]-4-amine, N,N-diethyl-3’,4’,5’-trifluoro-: can be compared with other biphenyl derivatives, such as:
[1,1’-Biphenyl]-4-amine, N,N-diethyl-: Lacks the fluorine substitutions, resulting in different chemical and physical properties.
[1,1’-Biphenyl]-4-amine, N,N-diethyl-2’,3’,4’-trifluoro-: The position of the fluorine atoms is different, which can affect the compound’s reactivity and biological activity.
The unique combination of the biphenyl core, diethylated amine group, and trifluorination at specific positions makes [1,1’-Biphenyl]-4-amine, N,N-diethyl-3’,4’,5’-trifluoro- distinct in its properties and applications.
Eigenschaften
CAS-Nummer |
393780-00-2 |
|---|---|
Molekularformel |
C16H16F3N |
Molekulargewicht |
279.30 g/mol |
IUPAC-Name |
N,N-diethyl-4-(3,4,5-trifluorophenyl)aniline |
InChI |
InChI=1S/C16H16F3N/c1-3-20(4-2)13-7-5-11(6-8-13)12-9-14(17)16(19)15(18)10-12/h5-10H,3-4H2,1-2H3 |
InChI-Schlüssel |
MAABUXANCWZXTM-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)C2=CC(=C(C(=C2)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



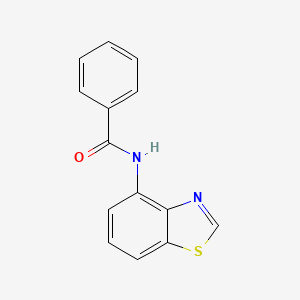
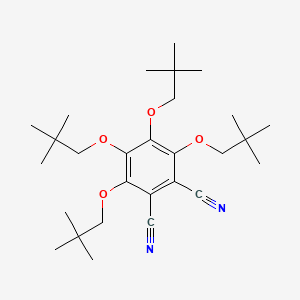
![5-[(4-Butoxyphenyl)ethynyl]-1,3-difluoro-2-isothiocyanatobenzene](/img/structure/B14237799.png)
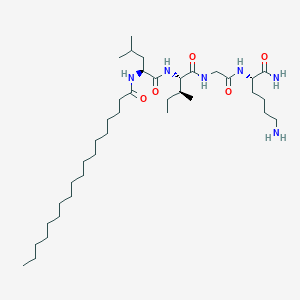

![2,2'-[(4-Amino-2-chloro-5-nitrophenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14237822.png)
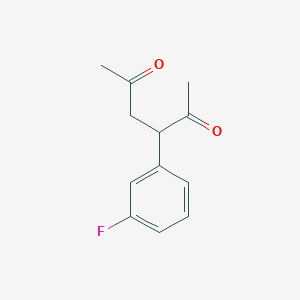
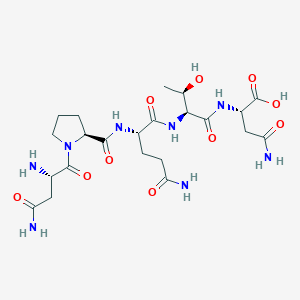
![Benzonitrile, 3-[4-(2-quinolinyl)-2-oxazolyl]-](/img/structure/B14237841.png)
![2-[(2,3,4,5-Tetramethylcyclopenta-1,3-dien-1-yl)methyl]pyridine](/img/structure/B14237844.png)
![2-[2-[2-[[3-(2-aminoethyl)-1H-indol-5-yl]oxy]ethoxy]ethoxy]ethanethiol](/img/structure/B14237847.png)
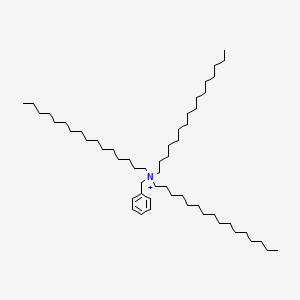
![2-[Bis(4-chlorophenyl)methoxy]ethane-1-thiol](/img/structure/B14237870.png)
